molecular formula C19H23ClN4O3S B077874 Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- CAS No. 13301-60-5

Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-

Cat. No. B077874
CAS RN: 13301-60-5
M. Wt: 422.9 g/mol
InChI Key: NOSYDKSCDZTOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is not fully understood. However, it is believed that this compound interacts with biological systems through the inhibition of certain enzymes and proteins. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.

Biochemical And Physiological Effects

Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and certain bacteria and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may make it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- in lab experiments is its ability to interact with biological systems. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-. One potential direction is the investigation of this compound's potential as a cancer treatment. Additionally, this compound could be further studied for its potential applications in the treatment of bacterial and viral infections. Finally, the mechanism of action of this compound could be further investigated to better understand its interactions with biological systems.
In conclusion, Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in certain experiments, the potential applications of this compound make it an important area of study for future research.

Synthesis Methods

Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- can be synthesized using a variety of methods, including azo coupling reactions. In this method, a diazonium salt is coupled with an amine to form a new azo compound. The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with sodium methoxide, followed by the reduction of the resulting compound with sodium dithionite and the coupling of the product with N,N-diethylaniline.

Scientific Research Applications

Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been widely used in scientific research due to its ability to interact with biological systems. This compound has been studied for its potential applications in cancer treatment, as well as its ability to inhibit the growth of certain bacteria and viruses. Additionally, this compound has been used in various biochemical assays to investigate its mechanism of action.

properties

CAS RN

13301-60-5

Product Name

Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-

Molecular Formula

C19H23ClN4O3S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C19H23ClN4O3S/c1-5-24(6-2)14-7-9-18(19(11-14)21-13(3)25)23-22-17-10-8-15(12-16(17)20)28(4,26)27/h7-12H,5-6H2,1-4H3,(H,21,25)

InChI Key

NOSYDKSCDZTOKC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C

Other CAS RN

13301-60-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.